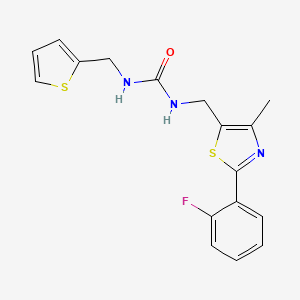

1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Description

Properties

IUPAC Name |

1-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3OS2/c1-11-15(10-20-17(22)19-9-12-5-4-8-23-12)24-16(21-11)13-6-2-3-7-14(13)18/h2-8H,9-10H2,1H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHPAGTDBWGPPOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common route starts with the preparation of the thiazole ring, which is then functionalized with a fluorophenyl group. The key steps include:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea in the presence of a halogenated compound.

Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with the thiazole intermediate.

Urea Formation: The final step involves the reaction of the thiazole-fluorophenyl intermediate with an isocyanate or a carbodiimide to form the urea linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The thiazole and thiophene rings can be oxidized under strong oxidative conditions, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the urea linkage to an amine.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophiles such as nitronium ions (NO2+) or halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Sulfoxides or sulfones of the thiazole and thiophene rings.

Reduction: Amines or alcohols depending on the specific functional group targeted.

Substitution: Various substituted derivatives of the fluorophenyl group.

Chemistry:

Catalysis: The compound can serve as a ligand in coordination chemistry, aiding in the development of new catalytic systems.

Material Science: Its unique structure makes it a candidate for the development of organic semiconductors or photovoltaic materials.

Biology and Medicine:

Drug Development: Due to its structural complexity, it can be explored as a potential pharmacophore in the design of new therapeutic agents, particularly in targeting specific enzymes or receptors.

Biological Probes: It can be used in the development of fluorescent probes for imaging and diagnostic purposes.

Industry:

Polymer Science: The compound can be incorporated into polymers to enhance their thermal and mechanical properties.

Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of 1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole and thiophene rings can engage in π-π stacking interactions, while the urea linkage can form hydrogen bonds, facilitating binding to biological macromolecules.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound shares structural similarities with urea-thiazole hybrids reported in recent literature. Key analogs include:

Table 1: Structural Comparison of Urea-Thiazole Derivatives

*Molecular weights are calculated or derived from ESI-MS data in references.

Key Observations:

- Substituent Effects: The target compound’s thiophen-2-ylmethyl group distinguishes it from analogs with aryl (e.g., 11a ) or heteroaryl substituents (e.g., compound 13’s naphthyl group ).

- Fluorine Positioning : Unlike compound 23 , which features a 4-fluorophenyl group, the target compound’s 2-fluorophenyl substituent may induce steric or electronic variations, affecting binding interactions in biological targets.

- Synthetic Routes : Most analogs (e.g., 11a ) are synthesized via isocyanate coupling in THF at room temperature, suggesting the target compound could follow a similar pathway.

Crystallographic and Conformational Insights

- Planarity and Symmetry: Compound 4 adopts a near-planar conformation with triclinic (P 1) symmetry, a feature common in urea-thiazole systems.

- Crystallization Solvents : DMF is frequently used for crystallizing urea-thiazole derivatives (e.g., compound 4 ), implying that the target compound may also form stable crystals in polar aprotic solvents.

Q & A

Q. Basic

- NMR spectroscopy : 1H/13C NMR confirms substituent positions (e.g., fluorophenyl aromatic protons, thiophene methylene groups).

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- X-ray crystallography : SHELX software refines crystal structures to resolve bond angles and stereoelectronic effects .

- HPLC : Reverse-phase chromatography assesses purity (>95% threshold for biological assays) .

How can computational modeling predict the biological activity of this compound?

Q. Advanced

- Molecular docking : Tools like AutoDock Vina simulate binding to target proteins (e.g., kinases), highlighting interactions between the fluorophenyl group and hydrophobic pockets.

- QSAR studies : Regression models correlate electronic parameters (e.g., Hammett constants of substituents) with activity data from analogs. Thiophene’s electron-rich nature enhances π-π stacking in target binding .

How should researchers address contradictory bioactivity data across studies?

Q. Advanced

- Variable analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays.

- Structural analogs : Test derivatives with modified thiophene or fluorophenyl groups to isolate substituent effects.

- Standardized protocols : Reproduce assays under harmonized conditions (e.g., pH 7.4 buffer, 37°C) .

What strategies optimize pharmacokinetic properties like solubility and metabolic stability?

Q. Advanced

- Solubility enhancement : Introduce polar groups (e.g., hydroxyl, amine) on the thiophen-2-ylmethyl moiety.

- Metabolic stability : Replace labile methyl groups with deuterated analogs or cyclopropyl substituents to slow CYP450-mediated oxidation.

- In vitro ADMET : Liver microsome assays quantify metabolic half-life, while Caco-2 models predict intestinal absorption .

What are common biological targets for urea-thiophene derivatives?

Q. Basic

- Kinases : EGFR, VEGFR-2 (screened via fluorescence polarization assays).

- GPCRs : Serotonin receptors (evaluated using cAMP accumulation assays).

- Enzymes : Phosphodiesterases (PDE4/5 inhibition measured via colorimetric substrates) .

How to design a mechanistic study for this compound’s interaction with a target protein?

Q. Advanced

- Surface plasmon resonance (SPR) : Quantifies binding kinetics (kon/koff rates) in real time.

- Western blotting : Tracks downstream signaling (e.g., ERK phosphorylation).

- CRISPR/Cas9 knockouts : Confirms target specificity by abolishing activity in gene-edited cell lines .

What purification techniques are effective post-synthesis?

Q. Basic

- Column chromatography : Silica gel with ethyl acetate/hexane gradients (monitored by TLC).

- Recrystallization : Ethanol/dichloromethane mixtures yield high-purity crystals.

- Flash chromatography : Resolves byproducts like unreacted isocyanate intermediates .

How to assess the compound’s stability under varying storage conditions?

Q. Advanced

- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13).

- LC-MS analysis : Identifies degradation products (e.g., urea cleavage to amines).

- Long-term stability : Store at –20°C under argon; monitor via periodic HPLC .

What structural analogs are critical for structure-activity relationship (SAR) studies?

Q. Advanced

| Analog | Modification | Impact |

|---|---|---|

| Phenyl → furan | Replaces thiophene with furan | Reduces metabolic stability due to furan oxidation . |

| Fluorophenyl → chlorophenyl | Increases lipophilicity | Enhances membrane permeability but may elevate toxicity . |

| Methyl → trifluoromethyl | Modifies steric bulk | Alters binding pocket interactions in kinase targets . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.